molecular formula C9H6BrN3 B2854733 2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile CAS No. 896094-88-5

2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile

Cat. No.: B2854733
CAS No.: 896094-88-5
M. Wt: 236.072
InChI Key: LVHBQMKKBTUEDR-UHFFFAOYSA-N
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Description

2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile is a versatile small molecule scaffold with significant potential in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method includes a one-pot tandem cyclization/bromination process in ethyl acetate, where tert-butyl hydroperoxide (TBHP) is used as the oxidant. This method does not require a base and results in the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the one-pot synthesis method suggests its potential for industrial application. The mild reaction conditions and the absence of metal catalysts make this method particularly attractive for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Cyclization Reactions: The imidazo[1,2-a]pyridine core can be further functionalized through cyclization reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile involves its interaction with various molecular targets. The imidazo[1,2-a]pyridine core is known to interact with biological macromolecules, potentially modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

    3-Bromoimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the acetonitrile group.

    2-(3-Chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile: Similar structure with a chlorine atom instead of bromine.

Uniqueness: 2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization, making it a valuable scaffold in synthetic chemistry .

Properties

IUPAC Name

2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3/c10-9-7(4-5-11)12-8-3-1-2-6-13(8)9/h1-3,6H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHBQMKKBTUEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896094-88-5
Record name 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile
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